Cas no 1804355-03-0 (5-(Aminomethyl)-4-methoxy-3-methyl-2-(trifluoromethoxy)pyridine)

5-(Aminomethyl)-4-methoxy-3-methyl-2-(trifluoromethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 5-(Aminomethyl)-4-methoxy-3-methyl-2-(trifluoromethoxy)pyridine
-
- Inchi: 1S/C9H11F3N2O2/c1-5-7(15-2)6(3-13)4-14-8(5)16-9(10,11)12/h4H,3,13H2,1-2H3
- InChI Key: LETGUTSJAXCWEZ-UHFFFAOYSA-N
- SMILES: FC(OC1C(C)=C(C(=CN=1)CN)OC)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 225
- XLogP3: 1.6
- Topological Polar Surface Area: 57.4
5-(Aminomethyl)-4-methoxy-3-methyl-2-(trifluoromethoxy)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029087999-1g |
5-(Aminomethyl)-4-methoxy-3-methyl-2-(trifluoromethoxy)pyridine |
1804355-03-0 | 97% | 1g |
$1,549.60 | 2022-04-02 |
5-(Aminomethyl)-4-methoxy-3-methyl-2-(trifluoromethoxy)pyridine Related Literature
-
1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
Additional information on 5-(Aminomethyl)-4-methoxy-3-methyl-2-(trifluoromethoxy)pyridine
5-(Aminomethyl)-4-methoxy-3-methyl-2-(trifluoromethoxy)pyridine: A Comprehensive Overview
5-(Aminomethyl)-4-methoxy-3-methyl-2-(trifluoromethoxy)pyridine (CAS No. 1804355-03-0) is a multifunctional compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents and as a valuable intermediate in organic synthesis.
The molecular structure of 5-(Aminomethyl)-4-methoxy-3-methyl-2-(trifluoromethoxy)pyridine is particularly noteworthy. The presence of an aminomethyl group, a methoxy substituent, a methyl group, and a trifluoromethoxy moiety on the pyridine ring provides a rich array of functional groups that can be exploited for various chemical transformations. The aminomethyl group, in particular, offers opportunities for further derivatization and conjugation with other biomolecules, making it an attractive candidate for drug design and development.
Recent studies have highlighted the potential of 5-(Aminomethyl)-4-methoxy-3-methyl-2-(trifluoromethoxy)pyridine in the context of medicinal chemistry. For instance, researchers have explored its use as a scaffold for the synthesis of small molecules targeting specific biological pathways. One notable application is in the development of inhibitors for kinases, which are key enzymes involved in cellular signaling and disease progression. The trifluoromethoxy group has been shown to enhance the lipophilicity and metabolic stability of these compounds, thereby improving their pharmacokinetic properties.
In addition to its role in kinase inhibition, 5-(Aminomethyl)-4-methoxy-3-methyl-2-(trifluoromethoxy)pyridine has also been investigated for its potential as an antimicrobial agent. The combination of the pyridine ring and the trifluoromethoxy substituent confers unique electronic and steric properties that can disrupt microbial cell membranes and inhibit essential metabolic processes. Preliminary studies have demonstrated promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for the development of new antibiotics.
The synthetic accessibility of 5-(Aminomethyl)-4-methoxy-3-methyl-2-(trifluoromethoxy)pyridine is another factor contributing to its appeal in pharmaceutical research. Several efficient synthetic routes have been developed to prepare this compound, including those involving palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions. These methods not only provide high yields but also allow for easy modification of the molecular structure, facilitating the exploration of structure-activity relationships (SAR) and optimization of pharmacological properties.
In the realm of drug discovery, 5-(Aminomethyl)-4-methoxy-3-methyl-2-(trifluoromethoxy)pyridine has shown promise as a hit-to-lead candidate. High-throughput screening (HTS) campaigns have identified this compound as a potent inhibitor of various targets, including enzymes involved in cancer metabolism and neurodegenerative diseases. Further optimization through medicinal chemistry efforts has led to the identification of several analogs with improved potency and selectivity.
Clinical trials are an essential step in translating laboratory findings into therapeutic applications. While specific clinical trials involving 5-(Aminomethyl)-4-methoxy-3-methyl-2-(trifluoromethoxy)pyridine are still in their early stages, preclinical studies have provided valuable insights into its safety and efficacy profiles. These studies have demonstrated that the compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and low toxicity. Additionally, preliminary data suggest that it may have beneficial effects on reducing inflammation and oxidative stress, which are common hallmarks of many chronic diseases.
The versatility of 5-(Aminomethyl)-4-methoxy-3-methyl-2-(trifluoromethoxy)pyridine extends beyond its direct therapeutic applications. It serves as an important building block in the synthesis of more complex molecules with diverse biological activities. For example, it can be used to prepare prodrugs that are activated under specific physiological conditions or conjugated with targeting moieties to enhance their delivery to specific tissues or cells.
In conclusion, 5-(Aminomethyl)-4-methoxy-3-methyl-2-(trifluoromethoxy)pyridine (CAS No. 1804355-03-0) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and synthetic accessibility make it an attractive candidate for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new applications and optimize its properties, paving the way for future advancements in drug discovery and development.
1804355-03-0 (5-(Aminomethyl)-4-methoxy-3-methyl-2-(trifluoromethoxy)pyridine) Related Products
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)




